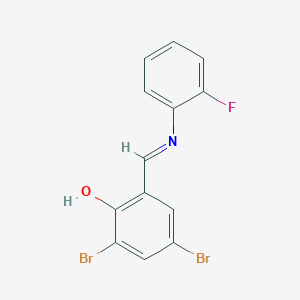
2,4-Dibromo-6-((2-fluoro-phenylimino)-methyl)-phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an organic molecule with bromine, fluorine, and phenyl groups. It also contains an imino group attached to a methyl group, which is attached to a phenol group .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The phenyl rings could provide a planar structure, while the bromine, fluorine, and imino groups could add complexity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the bromine, fluorine, and phenyl groups. For example, the compound might have a relatively high molecular weight due to the bromine atoms, and it might exhibit unique chemical reactivity due to the fluorine atoms .科学的研究の応用
Prototropy and Radical Scavenging Activity
A study investigated Schiff bases, including compounds similar to 2,4-Dibromo-6-((2-fluoro-phenylimino)-methyl)-phenol, for their prototropy and radical scavenging activities. Experimental and computational techniques were used to study solvent, substituent, and temperature dependence of prototropy, highlighting their potential as therapeutic agents and ingredients in the medicinal and food industries due to their antiradical activities. The findings suggest that these compounds could serve as active components in the pharmaceutical industry or as additives in the food industry (Ç. A. Kaştaş et al., 2017).
Chemosensors
Another research avenue for these compounds is their application as chemosensors. Derivatives based on 4-methyl-2,6-diformylphenol, a close relative to the compound of interest, have been shown to detect various metal ions, anions, and neutral molecules with high selectivity and sensitivity. This capability underlines the utility of these compounds in developing fluorescent chemosensors for a wide range of analytes, indicating their significant role in environmental monitoring, diagnostics, and chemical analysis (P. Roy, 2021).
Metal Complex Formation
The synthesis and characterization of polynuclear metal complexes using Schiff base ligands derived from compounds similar to this compound have been reported. These complexes have been studied for their structural characteristics, revealing insights into their potential applications in catalysis and materials science. The research demonstrates the versatility of these compounds in forming stable metal complexes with potential applications in catalytic processes and the development of new materials (M. Dolaz et al., 2004).
Anticancer Activity
Schiff bases, including derivatives of the compound , have been synthesized and characterized for their anticancer activity. Studies have shown that these compounds exhibit cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents. The mechanisms of action, including interaction with DNA and induction of apoptosis, underline the therapeutic potential of these compounds in cancer treatment (Noor Uddin et al., 2020).
作用機序
将来の方向性
特性
IUPAC Name |
2,4-dibromo-6-[(2-fluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2FNO/c14-9-5-8(13(18)10(15)6-9)7-17-12-4-2-1-3-11(12)16/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKYAHYBFWEYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C(=CC(=C2)Br)Br)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2651135.png)
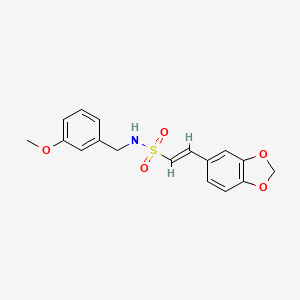
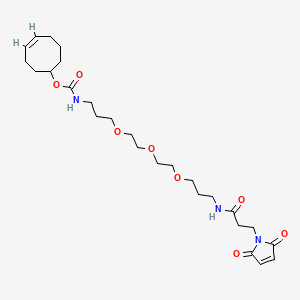

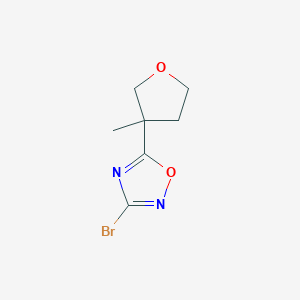
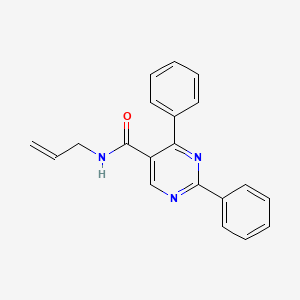


![ethyl 5-amino-1-(5-{[(3,4-dimethylphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2651147.png)

![3-[(5-Fluoropyridin-2-yl)amino]-1-methylpyrazin-2-one;hydrochloride](/img/structure/B2651152.png)
![3'-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2651156.png)
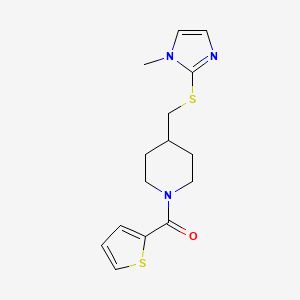
![(E)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide](/img/structure/B2651158.png)